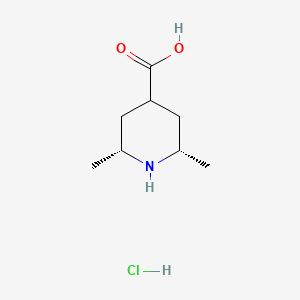

(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride

Description

(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative with stereochemical complexity. Its molecular formula is C₈H₁₆ClNO₂, and it has a molecular weight of 193.67 g/mol . The compound features a piperidine ring substituted with two methyl groups at the 2R and 6S positions and a carboxylic acid group at the 4r position, protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including polarity from the carboxylic acid group and enhanced solubility in polar solvents due to the hydrochloride salt form .

Key identifiers include:

- IUPAC Name: (2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid; hydrochloride

- CAS Number: Not explicitly listed in evidence, but a related racemic form (rac-(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride) is assigned 2094020-19-4 .

- Synonym: (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWKHGECKXNKR-VPEOJXMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094020-19-4 | |

| Record name | rac-(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Chemical Profile

The target compound features a piperidine ring with methyl groups at C2 and C6 in R and S configurations, respectively, and a carboxylic acid group at C4. The hydrochloride salt enhances stability and solubility, critical for pharmaceutical formulations. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₆ClNO₂ | |

| Molecular weight | 193.67 g/mol | |

| SMILES | O=C([C@H]1C[C@@H](C)N[C@@H](C)C1)O.[H]Cl |

|

| GHS hazards | H302, H315, H319, H335 |

Synthetic Methodologies

Multi-Step Synthesis via Spirocyclic Intermediates

A patented route (CN103242276A) involves five stages, achieving 51% overall yield and >98% purity:

Step 1: Synthesis of 2-Methyl-5-Hexene-3-Yne-2-Ol

- Reactants : 2-Methyl-3-butyn-2-ol + bromoethene (1:1.5 molar ratio)

- Catalyst : Pd/CuI in DMF/THF

- Conditions : -5°C to 30°C, 8–15 h under N₂

- Yield : 85%

Step 2: Cyclization to 2,2-Dimethyltetrahydropyran-4-One

- Reactants : Step 1 product + H₂O

- Catalyst : HgSO₄/H₂SO₄ (15% aqueous)

- Conditions : 95°C, 10 h

- Yield : 85%

Step 3: Spirocyclization with Ethyl Chloroacetate

- Reactants : Step 2 product + ethyl chloroacetate (1:1.5)

- Base : NaOEt in toluene

- Conditions : RT, 6 h

- Yield : 89%

Step 4: Aldehyde Formation via Acidolysis

Step 5: Oxidation to Carboxylic Acid Hydrochloride

Alternative Pathway via Cyanopiperidine Intermediate

CN108047125A discloses a shorter route using 4-methyl-2-cyanopiperidine:

| Parameter | Detail |

|---|---|

| Starting material | 4-Methyl-2-cyanopiperidine |

| Reagent | 6N HCl |

| Conditions | Reflux, 48 h |

| Workup | Crystallization from EtOAc |

| Yield | 72% (reported) |

This method simplifies stereocontrol but requires high-purity cyanopiperidine precursors, increasing costs.

Comparative Analysis of Methods

Critical Reaction Parameters

Stereochemical Control

The multi-step route achieves R/S configuration via:

Industrial Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Backbone Diversity : The target compound uses a piperidine ring, while analogues include pyrimidine (aromatic heterocycle) and morpholine (oxygen-containing heterocycle) .

- Substituent Effects : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride increases molecular weight (303.83 vs. 193.67) and lipophilicity, likely reducing aqueous solubility compared to the target compound .

- Salt Forms : Both the target compound and the morpholine derivative exist as hydrochloride salts, enhancing solubility in polar solvents .

Physicochemical and Pharmacological Properties

Critical Insights :

- Solubility : The hydrochloride salt form of the target compound and morpholine derivative improves aqueous solubility, making them suitable for biological assays .

- Stability: Limited stability data are available for 4-(Diphenylmethoxy)piperidine Hydrochloride, whereas the target compound’s hydrochloride salt likely ensures robustness in storage .

- Applications : The carboxylic acid group in the target compound may facilitate conjugation or salt formation in drug development, while the morpholine derivative’s dual heterocycles could enhance target binding in kinase inhibitors .

Biological Activity

(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative recognized for its potential biological activities. Its unique structure includes a piperidine ring with two methyl groups and a carboxylic acid functional group, which may contribute to its pharmacological properties. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

- Chemical Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 2094020-19-4

- Appearance : White powder

Synthesis and Derivatives

The synthesis of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride can be achieved through various methods in organic chemistry. Derivatives of this compound have been synthesized to evaluate their biological activities, particularly in anticancer and antibacterial research.

Anticancer Activity

Research indicates that derivatives of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride exhibit significant anticancer properties. Some studies have focused on N-benzyl amides derived from salinomycin, which share structural similarities with this compound. These derivatives have shown potent activity against drug-resistant cancer cell lines.

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| N-benzyl salinomycin derivative | Anticancer | 0.011 |

| Salinomycin | Anticancer | 0.0076 |

The structure-activity relationship (SAR) analysis suggests that substitutions at the ortho position of the benzyl ring enhance anticancer activity compared to para substitutions .

Antibacterial Activity

The compound and its derivatives have also demonstrated antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) assays are commonly employed to assess the efficacy of these compounds.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 15 |

| Staphylococcus epidermidis | 20 |

These findings indicate that (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride could serve as a promising candidate for developing new antibacterial agents .

While the exact mechanism of action for (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride remains largely unknown due to limited specific studies on this compound itself, piperidine derivatives are known to interact with various biological targets such as receptors and enzymes. This interaction may influence physiological processes and contribute to their observed biological activities .

Case Studies

- Anticancer Efficacy : A study evaluated the effectiveness of a series of N-benzyl amides derived from (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride against multiple cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in resistant cell lines.

- Antibacterial Testing : Another study focused on the antibacterial properties of this compound against clinical isolates of MRSA. The results demonstrated that specific derivatives exhibited lower MIC values compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid hydrochloride, and how can low yields be addressed?

- Synthesis Protocol : The compound’s synthesis often involves multi-step reactions, including chiral resolution and acidification. For analogous piperidine derivatives, methods like hydrolysis of protected precursors (e.g., di-tert-butyl esters) followed by HCl treatment are common .

- Yield Optimization : Low yields may arise from steric hindrance due to methyl groups at positions 2 and 5. Strategies include:

- Adjusting reaction time/temperature (e.g., prolonged reflux for complete hydrolysis).

- Using catalytic additives (e.g., DMAP) to enhance reactivity.

- Purification via recrystallization in ethanol or methanol to isolate stereoisomers .

Q. How is stereochemical purity confirmed for this compound?

- Methodology :

- Chiral HPLC : Employ chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to verify axial/equatorial methyl group conformations .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides absolute configuration validation .

Q. What purification techniques are recommended for isolating the hydrochloride salt?

- Techniques :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Ion-Exchange Chromatography : Separate charged species using resins like Dowex®.

- Lyophilization : For hygroscopic salts, freeze-drying ensures stability .

Advanced Research Questions

Q. How does the stereochemistry of (2R,4r,6S)-configured methyl groups influence its biological activity?

- Mechanistic Insights :

- The axial 2,6-dimethyl groups restrict piperidine ring flexibility, potentially enhancing binding affinity to rigid enzyme pockets (e.g., proteases or kinases).

- Comparative studies with (2S,4s,6R) analogs show differences in IC values, highlighting stereochemistry’s role in target engagement .

- Experimental Design :

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.

- Validate with enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Data Analysis :

- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .

- Disorder Modeling : For flexible methyl groups, apply PART/SUMP restraints in refinement.

- Validation Tools : Check R and Coot’s Ramachandran plots to ensure model accuracy .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.